molecular formula C17H13ClFNO4S2 B2369797 Methyl 3-{[(4-chlorobenzyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 941893-15-8

Methyl 3-{[(4-chlorobenzyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2369797
CAS No.: 941893-15-8
M. Wt: 413.86
InChI Key: YYRHFKFBTSRASW-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-chlorobenzyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with a sulfonamide group, a fluorine atom, and a methyl ester. The 4-chlorobenzyl moiety and fluorine substituent likely influence its physicochemical properties, such as lipophilicity and metabolic stability, making it relevant for pharmaceutical or agrochemical applications .

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)methylsulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO4S2/c1-24-17(21)15-16(14-12(19)3-2-4-13(14)25-15)26(22,23)20-9-10-5-7-11(18)8-6-10/h2-8,20H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRHFKFBTSRASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-{[(4-chlorobenzyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate, commonly referred to as Methyl CFBCS, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C17H13ClFNO4S2 and a molecular weight of 413.86 g/mol. Its structure features a benzothiophene core with a sulfonamide group and a carboxylate ester, which contribute to its biological properties. The presence of chlorine and fluorine atoms enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC17H13ClFNO4S2
Molecular Weight413.86 g/mol
CAS Number941893-15-8
PurityTypically >95%

Research indicates that Methyl CFBCS acts primarily as an inhibitor of histone deacetylases (HDACs) . HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reactivate silenced genes, including tumor suppressor genes, thereby promoting apoptosis in cancer cells.

Anticancer Properties

Methyl CFBCS has shown significant promise as an anticancer agent . Studies have demonstrated that it induces apoptosis in various cancer cell lines, including human cervical (HeLa) and lung (A549) carcinoma cells. The compound's effectiveness is attributed to its ability to modulate gene expression through HDAC inhibition, leading to increased levels of acetylated histones and reactivation of pro-apoptotic pathways .

Structure-Activity Relationship (SAR)

The biological activity of Methyl CFBCS is influenced by its structural features. Variations in the benzothiophene core or substitutions on the sulfonamide group can significantly alter its potency against cancer cells. For instance, related compounds with different halogen substitutions have been evaluated for their anticancer activity, revealing that specific substitutions enhance selectivity and efficacy against neoplastic cells.

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of Methyl CFBCS on HeLa and A549 cells used the MTT assay at concentrations of 1, 5, and 25 µM. The results indicated a dose-dependent increase in cytotoxicity, with significant effects observed at higher concentrations .
  • Comparative Analysis : In comparison with other benzothiophene derivatives, Methyl CFBCS exhibited superior activity against HDACs, suggesting that its unique combination of functional groups provides enhanced selectivity for cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The target compound’s synthesis may benefit from strategies used for benzothiazines (e.g., pre-functionalized precursors) to avoid post-cyclization modifications, ensuring high yield and purity .
  • Bioactivity : Unlike sulfonylureas, the target’s benzothiophene core and fluorinated substituent may shift its mechanism from herbicidal to therapeutic, such as targeting human enzymes .
  • Solubility vs.

Research Findings and Implications

  • Fluorine Impact: The 4-fluoro substituent in the target compound may enhance metabolic stability and binding affinity via electronegative effects, a feature absent in non-fluorinated analogs .
  • Chlorobenzyl vs.
  • Ester vs. Carboxamide : The methyl ester’s lability could be advantageous in prodrug design, whereas carboxamides are preferable for direct-acting agents requiring prolonged half-life .

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